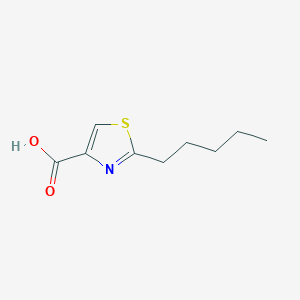

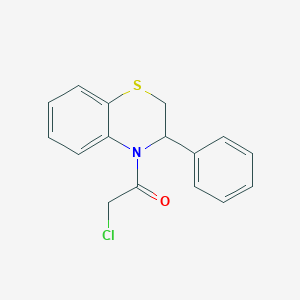

2-Pentyl-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Pentyl-1,3-thiazole-4-carboxylic acid involves several steps. One common synthetic route includes the condensation, alkylation, and saponification reactions using appropriate starting materials . The yield, melting point, and spectral data (IR, 1H NMR, and 13C NMR) are essential for characterizing the synthesized compound .

Physical And Chemical Properties Analysis

- Melting Point : The reported melting point is 200–202 °C .

- Spectral Data : The IR spectrum shows characteristic peaks for C=O ester (1688 cm−1), C–H (2953 cm−1), and other functional groups .

- Elemental Analysis : Calculated composition: C 56.458%, H 4.343%, N 11.58%; found composition: C 56.45%, H 4.33%, N 11.56% .

Scientific Research Applications

Antimicrobial Properties

Thiazoles, including 2-Pentyl-1,3-thiazole-4-carboxylic acid, exhibit antimicrobial effects. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. These compounds interfere with microbial growth by disrupting essential cellular processes, making them promising candidates for drug development .

Organic Synthesis and Chemical Reactions

2-Pentyl-1,3-thiazole-4-carboxylic acid serves as a building block in organic synthesis. Chemists use it to create more complex molecules, such as pharmaceutical intermediates, dyes, and other specialty chemicals. Its reactivity allows for diverse transformations, making it valuable in chemical research .

Optoelectronic Materials

Researchers have investigated thiazole derivatives for their optoelectronic properties. For instance, Pt(II) complexes containing 2-Pyridin-2-Yl-1,3-thiazole-4-carboxylic acid exhibit interesting luminescent behavior. These materials could find applications in light-emitting devices, sensors, and photovoltaics .

Anticancer Potential

Thiazoles have been studied as potential anticancer agents. While specific research on 2-Pentyl-1,3-thiazole-4-carboxylic acid is limited, related compounds have shown promise. Scientists explore their cytotoxic effects, mechanisms of action, and potential for targeted cancer therapy .

Flavor and Fragrance Industry

Thiazoles contribute to the aroma and taste of various foods and beverages. Their sulfur-containing rings impart distinct flavors and fragrances. 2-Pentyl-1,3-thiazole-4-carboxylic acid may play a role in enhancing the sensory experience of certain products .

Biological Activity Modulation

Thiazoles can influence biological processes by interacting with specific receptors or enzymes. Researchers investigate their effects on neurotransmission, enzyme inhibition, and cellular signaling pathways. Understanding these interactions may lead to novel drug targets .

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various enzymes and receptors in the biological systems . For instance, some thiazole derivatives have been found to exert antitumor effects via kinase inhibition, induction of apoptosis, and DNA interaction .

Biochemical Pathways

Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which could result in a variety of molecular and cellular effects .

Action Environment

It’s known that the properties of thiazole derivatives can be feasibly tuned by variation of electron-withdrawing or electron-donating groups of ligands .

properties

IUPAC Name |

2-pentyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h6H,2-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVIMKREDSFNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NC(=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentyl-1,3-thiazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2913155.png)

![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![(1R,9S)-11-(2-Chloroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2913158.png)

![methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2913170.png)

![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)

![N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2913173.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2913174.png)